1-(benzylsulfonyl)-N-[2-(tert-butylcarbamoyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a tert-butylcarbamoyl group, a phenylmethanesulfonyl group, and a piperidine-4-carboxamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step often includes the formation of the piperidine-4-carboxamide moiety through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(tert-butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide: This compound shares the tert-butylcarbamoyl and phenyl groups but differs in the presence of a benzothiophene moiety.
N-(1-TERT-BUTYLCARBAMOYL-2-PHENYL-VINYL)-4-NITRO-BENZAMIDE: This compound has a similar tert-butylcarbamoyl group but features a vinyl linkage and a nitrobenzamide group.
Uniqueness
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H31N3O4S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(tert-butylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-24(2,3)26-23(29)20-11-7-8-12-21(20)25-22(28)19-13-15-27(16-14-19)32(30,31)17-18-9-5-4-6-10-18/h4-12,19H,13-17H2,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
JVQCGZOHRLGOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.